

Optimizing BMS-986142 Treatment: A Technical Support Guide

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Compound of Interest

Compound Name: (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide

Cat. No.: B611628

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This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of BMS-986142, a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BMS-986142?

A1: BMS-986142 is a highly selective and reversible inhibitor of Bruton's tyrosine kinase (BTK).

[1] BTK is a critical enzyme in the signaling pathways of various immune cells, including B cells. By reversibly binding to BTK, BMS-986142 blocks its activity, thereby inhibiting downstream signaling involved in B-cell proliferation, and survival, as well as modulating chemotaxis and adhesion.

Q2: What is the recommended solvent for dissolving BMS-986142?

A2: For in vitro experiments, BMS-986142 can be dissolved in DMSO. For in vivo studies in mice, a vehicle consisting of ethanol, TPGS (d- α -tocopheryl polyethylene glycol 1000

succinate), and PEG300 in a 5:5:90 ratio has been used.

Q3: What are the known off-target effects of BMS-986142?

A3: BMS-986142 is a highly selective BTK inhibitor. However, it does show some activity against other Tec family kinases. In a panel of 384 kinases, only a few, including TEC, ITK, BLK, TXK, and BMX, were inhibited with less than 100-fold selectivity compared to BTK.^[2] Researchers should consider these potential off-target effects when designing experiments and interpreting data.

Q4: How can I assess the in vitro and ex vivo potency of BMS-986142?

A4: The potency of BMS-986142 can be assessed through various cell-based assays. A common method involves stimulating B cells (e.g., Ramos B cells or primary B cells) and measuring the inhibition of downstream signaling events. For ex vivo assessment, whole blood can be stimulated with an activating agent like anti-IgD-dextran, and the expression of activation markers such as CD69 on B cells can be measured by flow cytometry.^{[3][4]}

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Low or no observable effect of BMS-986142 in cell culture.	<p>1. Inadequate concentration: The concentration of BMS-986142 may be too low to effectively inhibit BTK in the specific cell type and under the experimental conditions used.</p> <p>2. Compound degradation: The compound may have degraded due to improper storage or handling.</p> <p>3. Cell health: The cells may be unhealthy or not responding optimally to the stimulus.</p>	<p>1. Perform a dose-response curve: Titrate the concentration of BMS-986142 to determine the optimal inhibitory concentration (IC50) for your specific assay.</p> <p>2. Ensure proper storage: Store BMS-986142 as recommended by the supplier, typically at -20°C or -80°C, and protect from light. Prepare fresh dilutions for each experiment.</p> <p>3. Check cell viability and stimulus response: Before treating with BMS-986142, ensure that your cells are viable and show a robust response to the chosen stimulus.</p>
High background signal in biochemical or cellular assays.	<p>1. Non-specific binding: The inhibitor may be binding to other proteins or cellular components at high concentrations.</p> <p>2. Assay conditions: The assay conditions (e.g., buffer composition, incubation time) may not be optimized.</p>	<p>1. Optimize inhibitor concentration: Use the lowest effective concentration of BMS-986142 based on your dose-response experiments.</p> <p>2. Include proper controls: Use appropriate negative controls (e.g., vehicle-treated cells) and positive controls (a known BTK inhibitor).</p> <p>3. Optimize assay parameters: Adjust buffer components, and optimize incubation times and temperatures to minimize background signal.</p>

Inconsistent results between experiments.

1. Variability in compound preparation: Inconsistent weighing or dilution of BMS-986142. 2. Variability in cell culture: Differences in cell passage number, density, or health. 3. Pipetting errors: Inaccurate dispensing of reagents.

1. Standardize compound preparation: Prepare a concentrated stock solution of BMS-986142 and create aliquots to minimize freeze-thaw cycles. Use calibrated pipettes for dilutions. 2. Maintain consistent cell culture practices: Use cells within a specific passage number range, seed at a consistent density, and monitor cell health regularly. 3. Use calibrated equipment: Ensure all pipettes and other liquid handling instruments are properly calibrated.

Quantitative Data Summary

In Vitro Potency of BMS-986142

Target/Assay	Cell Line/System	IC50	Reference
BTK (enzymatic assay)	Recombinant human BTK	0.5 nM	[1][2]
BTK-dependent calcium flux	Ramos B cells	9 nM	[2]
B-cell proliferation	Human B cells	≤ 5 nM	[1]
IL-6 production	Human B cells	≤ 5 nM	[1]
TNF-α production	Human B cells	≤ 5 nM	[1]
CD86 expression	Human B cells	≤ 5 nM	[1]
TNF-α production	Peripheral blood mononuclear cells	3 nM	[5]
IL-6 production	Peripheral blood mononuclear cells	4 nM	[5]
CD69 expression inhibition	Ex vivo stimulated whole blood	0.145 μM (83 ng/mL)	[3]

In Vivo Efficacy of BMS-986142 in a Mouse Model

Model	Dosing Regimen	Outcome	Reference
Collagen-Induced Arthritis (CIA)	10 mg/kg daily	Significant inhibition of anti-KLH IgM and IgG responses	[5]
Collagen-Induced Arthritis (CIA)	30 mg/kg daily	77% inhibition of IgM and 87% inhibition of IgG responses	[5]

Key Experimental Protocols

Ex Vivo B-Cell Activation Assay

This protocol describes the assessment of BMS-986142 activity by measuring the inhibition of CD69 expression on B cells in whole blood.

Materials:

- Freshly collected whole blood from healthy donors
- BMS-986142
- Anti-IgD-dextran
- CD20 antibody (for B-cell identification)
- CD69 antibody (for activation marker)
- Fixation and permeabilization buffers
- Flow cytometer

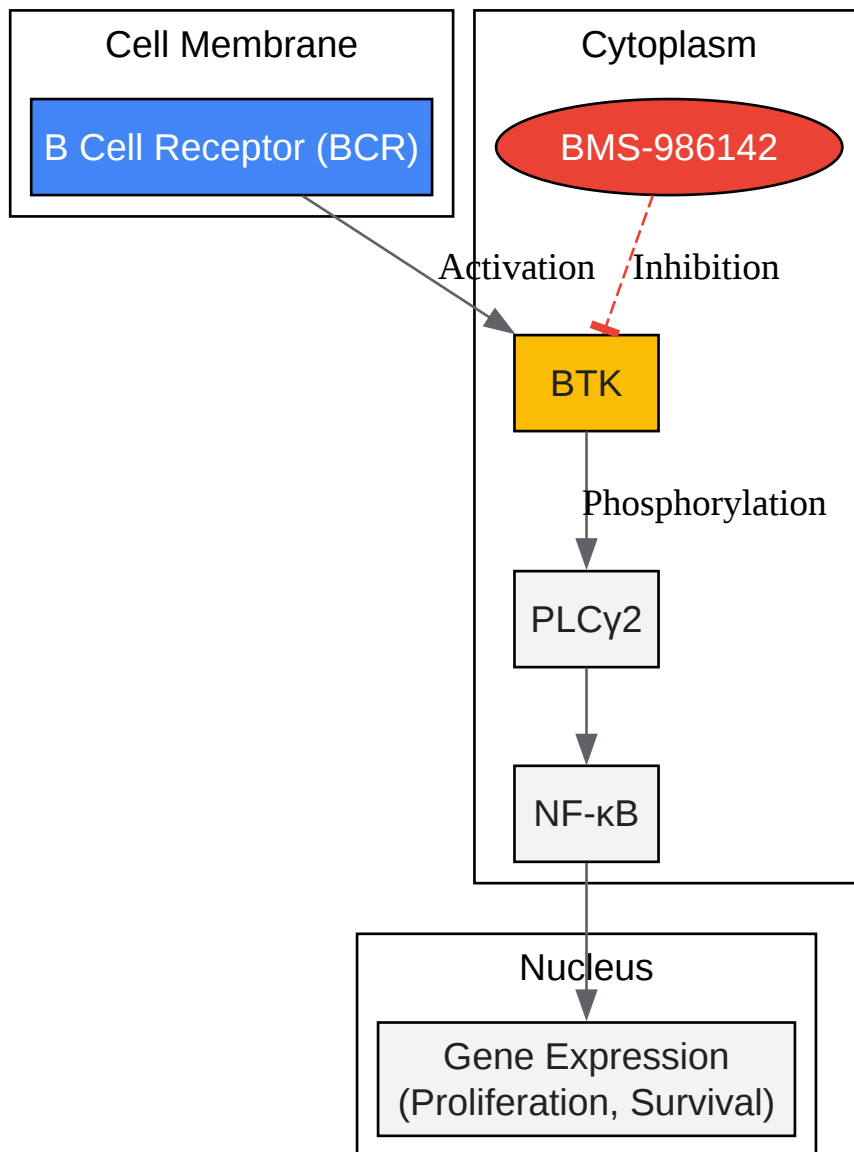
Methodology:

- Pre-incubate whole blood with varying concentrations of BMS-986142 or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
- Stimulate the blood with anti-IgD-dextran to activate B cells. Include an unstimulated control (no anti-IgD-dextran).
- Incubate for 24 hours at 37°C.
- Lyse red blood cells and wash the remaining cells.
- Stain the cells with fluorescently labeled antibodies against CD20 and CD69.
- Fix the cells and acquire data on a flow cytometer.
- Analyze the percentage of CD69-positive cells within the CD20-positive B-cell population.

Visualizations

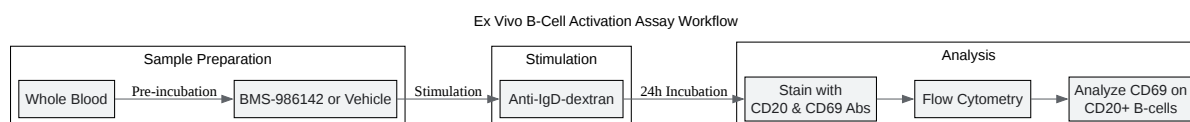
Signaling Pathways and Experimental Workflows

BTK Signaling Pathway Inhibition by BMS-986142



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Caption: Inhibition of the BTK signaling pathway by BMS-986142.



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Caption: Workflow for the ex vivo B-cell activation assay.

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